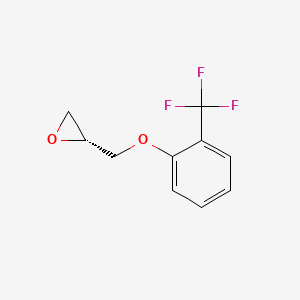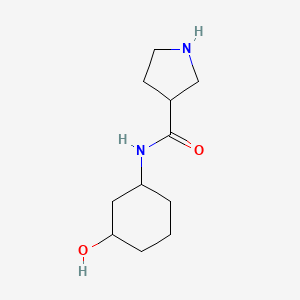
Fmoc-HomoSec(pMeBzl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-HomoSec(pMeBzl)-OH: is a synthetic compound used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also includes a homoserine (HomoSec) residue with a para-methylbenzyl (pMeBzl) side chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl in the presence of a base such as triethylamine.
Introduction of the Side Chain: The para-methylbenzyl side chain is introduced through a substitution reaction, where the hydroxyl group of homoserine is replaced by the para-methylbenzyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The hydroxyl group of homoserine can be substituted with various side chains, including the para-methylbenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to remove the Fmoc group.
Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.
Major Products:
Oxidation: Oxidized derivatives of the para-methylbenzyl side chain.
Reduction: Deprotected homoserine derivatives.
Substitution: Homoserine derivatives with various side chains.
科学的研究の応用
Chemistry: Fmoc-HomoSec(pMeBzl)-OH is used in the synthesis of peptides and proteins
Biology: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine: Peptides containing homoserine residues are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the biotechnology industry for the production of synthetic peptides.
作用機序
The mechanism of action of peptides synthesized using Fmoc-HomoSec(pMeBzl)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with proteins, enzymes, or receptors through specific binding interactions, leading to modulation of biological pathways.
類似化合物との比較
Fmoc-HomoSer(tBu)-OH: Contains a tert-butyl side chain instead of the para-methylbenzyl group.
Fmoc-HomoThr(tBu)-OH: Contains a threonine residue with a tert-butyl side chain.
Fmoc-HomoCys(Trt)-OH: Contains a cysteine residue with a trityl side chain.
Uniqueness: Fmoc-HomoSec(pMeBzl)-OH is unique due to its specific side chain, which can impart distinct chemical and biological properties to the peptides synthesized using this compound. The para-methylbenzyl group can influence the hydrophobicity, steric properties, and reactivity of the peptide.
特性
分子式 |
C27H27NO4Se |
|---|---|
分子量 |
508.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
InChIキー |
CYMKQJKTFFDJGL-VWLOTQADSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)


![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)



![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)



![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)

